molecular formula C8H8Cl3N B6168635 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 15997-91-8

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B6168635
CAS No.: 15997-91-8
M. Wt: 224.5 g/mol
InChI Key: NIUYQVYLWQMFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula C8H7Cl2N It is a derivative of isoindole, a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of 5,6-dichloro-1H-isoindole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5,6-Dichloro-1H-isoindole: A closely related compound without the dihydro modification.

    2,3-Dihydro-1H-isoindole: A similar compound lacking the chlorine substituents.

    5,6-Dichloroindole: Another related compound with a different ring structure.

Uniqueness: 5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific combination of chlorine substituents and the dihydro modification. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

15997-91-8

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H

InChI Key

NIUYQVYLWQMFRM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.